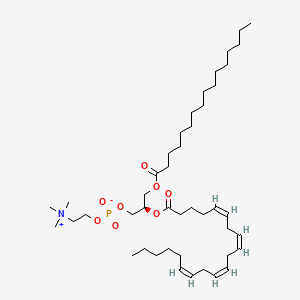

1-PalMitoyl-2-arachidoyllecithin

Description

PC(16:0/20:4(5Z,8Z,11Z,14Z)) is a natural product found in Trypanosoma brucei with data available.

PC(16:0/20:4(5Z,8Z,11Z,14Z)) is a metabolite found in or produced by Saccharomyces cerevisiae.

Properties

IUPAC Name |

[(2R)-3-hexadecanoyloxy-2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H80NO8P/c1-6-8-10-12-14-16-18-20-21-22-23-25-27-29-31-33-35-37-44(47)53-42(41-52-54(48,49)51-39-38-45(3,4)5)40-50-43(46)36-34-32-30-28-26-24-19-17-15-13-11-9-7-2/h14,16,20-21,23,25,29,31,42H,6-13,15,17-19,22,24,26-28,30,32-41H2,1-5H3/b16-14-,21-20-,25-23-,31-29-/t42-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIZPXYDJLKNOIY-JXPKJXOSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCC=CCC=CCC=CCC=CCCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H80NO8P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201255137 | |

| Record name | 1-Palmitoyl-2-arachidonoylphosphatidylcholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201255137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

782.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | PC(16:0/20:4(5Z,8Z,11Z,14Z)) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0007982 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

6931-56-2, 35418-58-7 | |

| Record name | 1-Palmitoyl-2-arachidonoylphosphatidylcholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201255137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PC(16:0/20:4(5Z,8Z,11Z,14Z)) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0007982 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Palmitoyl-2-arachidonoyllecithin: Structure, Function, and Experimental Considerations

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Palmitoyl-2-arachidonoyllecithin, more formally known as 1-palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine (PAPC), is a prominent glycerophospholipid integral to the structure and function of mammalian cell membranes.[1][2] Comprising a saturated palmitic acid at the sn-1 position and a polyunsaturated arachidonic acid at the sn-2 position, PAPC's unique amphipathic nature is fundamental to the formation of lipid bilayers, the primary structural basis of all cell membranes.[3][4] Beyond its structural role, PAPC and its oxidized derivatives (OxPAPC) are increasingly recognized as critical signaling molecules, particularly in the context of inflammation and immunity, making them a subject of intense interest in drug development and biomedical research.[2][5]

This technical guide provides a comprehensive overview of the structure and function of PAPC, with a particular focus on its oxidized forms. It is intended to serve as a resource for researchers, scientists, and professionals in drug development by detailing its biophysical properties, biological roles, and the experimental methodologies used for its study.

The Structure of 1-Palmitoyl-2-arachidonoyllecithin

PAPC is a member of the phosphatidylcholine class of phospholipids.[6] Its structure consists of a glycerol backbone esterified to palmitic acid (a 16-carbon saturated fatty acid) at the sn-1 position and arachidonic acid (a 20-carbon polyunsaturated fatty acid with four double bonds) at the sn-2 position.[1][4] The sn-3 position is esterified to a phosphate group, which is in turn linked to a choline head group.[6]

The chemical formula for PAPC is C44H80NO8P, and its molecular weight is approximately 782.1 g/mol .[7][8] The presence of both a saturated and a polyunsaturated fatty acid chain gives PAPC a kinked structure, which influences the fluidity and packing of cell membranes.[5]

Table 1: Physicochemical Properties of 1-Palmitoyl-2-arachidonoyllecithin (PAPC)

| Property | Value | Reference |

| Molecular Formula | C44H80NO8P | [7][8] |

| Average Molecular Weight | 782.1 g/mol | [7][8] |

| Synonyms | 1-palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine, PAPC | [7] |

Biological Functions of PAPC and its Oxidized Derivatives

While PAPC's primary role is structural, its biological significance extends far beyond its contribution to membrane architecture. The arachidonic acid moiety at the sn-2 position is a precursor for the synthesis of eicosanoids, a class of potent signaling molecules.[5] However, it is the oxidation of PAPC, primarily at the susceptible arachidonic acid chain, that generates a plethora of bioactive lipids collectively known as oxidized PAPC (OxPAPC).[3][5][9] These oxidized derivatives are central to a wide range of physiological and pathological processes.

Role in Inflammation and Immunity

OxPAPC is a complex mixture of molecules that can exert both pro- and anti-inflammatory effects, depending on the specific oxidized species and the cellular context.[3]

-

Pro-inflammatory Effects: Certain truncated forms of OxPAPC can induce the expression of adhesion molecules on endothelial cells, promoting the recruitment of inflammatory cells.[10] They can also stimulate the production of pro-inflammatory cytokines such as IL-6 and IL-8.[10]

-

Anti-inflammatory Effects: Conversely, full-length OxPAPC species can exhibit potent anti-inflammatory properties.[9] They have been shown to interfere with the signaling of Toll-like receptors (TLRs), particularly TLR2 and TLR4, thereby dampening the inflammatory response to bacterial components like lipopolysaccharide (LPS).[11][12] OxPAPC can also induce the expression of protective enzymes like heme oxygenase-1.[9]

Regulation of Endothelial Barrier Function

The endothelium, which lines blood vessels, forms a critical barrier between the blood and surrounding tissues. OxPAPC can modulate the integrity of this barrier. Low concentrations of OxPAPC have been shown to enhance endothelial barrier function, while high concentrations can be disruptive.[9][10]

Involvement in Disease

The dysregulation of PAPC oxidation and OxPAPC signaling is implicated in a variety of diseases:

-

Atherosclerosis: OxPAPC is a major component of oxidized low-density lipoprotein (oxLDL) and is found in atherosclerotic lesions.[5] It contributes to the chronic inflammation that drives the progression of this disease.

-

Lung Injury: OxPAPC has been studied in the context of acute lung injury, where it can have both protective and detrimental effects on the pulmonary endothelium.[9][10]

-

Autoimmune Diseases: Autoantibodies that recognize oxidized phospholipids, including OxPAPC, are found in patients with certain autoimmune diseases like antiphospholipid syndrome.[3]

Signaling Pathways

The diverse biological effects of OxPAPC are mediated through a complex network of signaling pathways.

As depicted in the diagram, OxPAPC can interact with cell surface receptors like CD36 and modulate TLR signaling.[12] Intracellularly, it can activate various kinases including Akt, PKA, PKC, and MAP kinases, leading to downstream effects on gene expression and cellular function.[9] The activation of Rac1 and Rap1 by Akt is particularly important for the regulation of the endothelial barrier.[9]

Experimental Protocols

A variety of experimental techniques are employed to study the synthesis, purification, and biological activities of PAPC and its oxidized derivatives.

Synthesis and Purification of PAPC

The chemical synthesis of PAPC can be achieved through a multi-step process.[1][13] A general workflow is outlined below.

Purification Protocol: High-performance liquid chromatography (HPLC) is a standard method for purifying synthesized PAPC.[14][15][16] A C8 or C18 reverse-phase column is typically used with a mobile phase consisting of a gradient of organic solvents like acetonitrile and isopropanol, often with a small percentage of formic acid.[9]

Preparation of Oxidized PAPC (OxPAPC)

OxPAPC is typically generated in the laboratory by exposing a solution of pure PAPC to air or by using a catalyst such as a Fenton reagent (a solution of hydrogen peroxide and an iron catalyst).[5][9]

Protocol for Air Oxidation:

-

Dissolve pure PAPC in an appropriate solvent (e.g., chloroform).

-

Transfer the solution to a glass vial, creating a thin film by evaporating the solvent under a stream of nitrogen.

-

Expose the thin film to air for a defined period (e.g., 48-72 hours) at room temperature.[5]

-

The resulting OxPAPC mixture can be reconstituted in a suitable buffer for use in biological assays.

Analysis by Mass Spectrometry

Liquid chromatography-mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) are powerful techniques for the identification and quantification of PAPC and its various oxidation products.[9][11][12]

General LC-MS/MS Protocol:

-

Lipid Extraction: Extract lipids from biological samples (e.g., plasma, cells, tissues) using methods such as the Folch or Bligh-Dyer procedures.[17][18]

-

Chromatographic Separation: Separate the lipid extract using reverse-phase or hydrophilic interaction liquid chromatography (HILIC).[12]

-

Mass Spectrometric Detection: Analyze the eluting lipids using a mass spectrometer in either positive or negative ion mode. Precursor ion scanning and product ion scanning can be used to identify specific lipid species.[10][11]

In Vitro and Cell Culture Experiments

The biological effects of PAPC and OxPAPC are often studied using in vitro assays and cell culture models.

Example: In Vitro Assay for Inflammatory Response

-

Cell Culture: Culture human umbilical vein endothelial cells (HUVECs) in appropriate media.[19]

-

Treatment: Treat the HUVECs with varying concentrations of OxPAPC for a specified time (e.g., 6 hours).[19]

-

Measurement of IL-8 Secretion: Collect the cell culture supernatant and measure the concentration of the pro-inflammatory cytokine IL-8 using an enzyme-linked immunosorbent assay (ELISA).[19]

Animal Models

To investigate the in vivo relevance of PAPC and OxPAPC, various animal models are utilized. For example, mouse models of atherosclerosis (e.g., ApoE-/- or Ldlr-/- mice) are commonly used to study the role of oxidized phospholipids in cardiovascular disease.[20] Mouse models of inflammatory pain have also been used to demonstrate the role of OxPAPC in activating nociceptive ion channels.[4][21]

Quantitative Data

The following tables summarize some of the quantitative data related to the analysis and biological effects of PAPC and its oxidized derivatives.

Table 2: LC-MS Parameters for PAPC Analysis

| Parameter | Condition | Reference |

| LC Column | C8 or C18 reverse-phase | [9] |

| Mobile Phase | Acetonitrile/Isopropanol with 0.1% Formic Acid | [9] |

| MS Ionization Mode | Electrospray Ionization (ESI), Positive and Negative | [9][12] |

| m/z of [M+H]+ for PAPC | 782.8 | [9] |

Table 3: Biological Activity of Oxidized PAPC (OxPAPC)

| Assay | Cell Type | Effect | Concentration Range | Reference |

| IL-8 Secretion | HUVECtert | Increased secretion | 0-60 µM | [19] |

| Metabolic Activity (XTT assay) | HUVECtert | Decreased activity (toxicity) | >20 µM | [19] |

| Cytokine Production (IL-6, IL-12) | Bone marrow-derived dendritic cells | Inhibition | 10-40 µg/ml | [22] |

| TRPA1 Channel Activation | HEK293 cells | Activation | 10-100 µg/ml | [4][21] |

Conclusion

1-Palmitoyl-2-arachidonoyllecithin is a multifaceted phospholipid that is not only a cornerstone of cellular membranes but also a progenitor of a complex array of signaling molecules upon oxidation. The study of PAPC and its oxidized derivatives has provided significant insights into the molecular mechanisms of inflammation, endothelial function, and various disease processes. The experimental protocols and quantitative data presented in this guide offer a foundation for researchers and drug development professionals to further explore the therapeutic potential of targeting PAPC-related pathways. As our understanding of the intricate roles of these lipids continues to expand, so too will the opportunities for innovative therapeutic interventions.

References

- 1. Synthesis of 1-palmitoyl-2-hexadecyl-sn-glycero-3-phosphocholine (PHPC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. hycultbiotech.com [hycultbiotech.com]

- 4. Oxidized Phospholipid OxPAPC Activates TRPA1 and Contributes to Chronic Inflammatory Pain in Mice | PLOS One [journals.plos.org]

- 5. researchgate.net [researchgate.net]

- 6. agilent.com [agilent.com]

- 7. PC(16:0/20:4(5Z,8Z,11Z,14Z)) | C44H80NO8P | CID 10747814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. caymanchem.com [caymanchem.com]

- 9. Analysis of Oxidized 1-Palmitoyl-2-Arachidonoyl-Sn-Glycero-3 Phosphocholine Products in Uremic Patients by LC-ESI/MS - ProQuest [proquest.com]

- 10. researchgate.net [researchgate.net]

- 11. ir.amolf.nl [ir.amolf.nl]

- 12. Determination of Oxidized Phosphatidylcholines by Hydrophilic Interaction Liquid Chromatography Coupled to Fourier Transform Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The total synthesis of 2-O-arachidonoyl-1-O-stearoyl-sn-glycero-3-phosphocholine-1,3,1′-13C3 and -2,1′-13C2 by a novel chemoenzymatic method - PMC [pmc.ncbi.nlm.nih.gov]

- 14. HPLC-Guided Isolation, Purification and Characterization of Phenylpropanoid and Phenolic Constituents of Nutmeg Kernel (Myristica fragrans) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. US6413431B1 - HPLC method for purifying organic compounds - Google Patents [patents.google.com]

- 16. isca.in [isca.in]

- 17. Lipidomics from sample preparation to data analysis: a primer - PMC [pmc.ncbi.nlm.nih.gov]

- 18. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 19. Identification of plasma proteins binding oxidized phospholipids using pull-down proteomics and OxLDL masking assay - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Genetic Mouse Models to Study Pancreatic Cancer-Induced Pain and Reduction in Well-Being - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Phospholipid oxidation generates potent anti-inflammatory lipid mediators that mimic structurally related pro-resolving eicosanoids by activating Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]

The Cellular Synthesis of 1-Palmitoyl-2-arachidoyllecithin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Palmitoyl-2-arachidoyllecithin (PAPC), a specific molecular species of phosphatidylcholine (PC), plays a critical role in cellular membrane structure, signaling, and inflammation. Its precise synthesis is a tightly regulated process involving the coordinated action of multiple enzymatic pathways. This technical guide provides an in-depth exploration of the cellular synthesis of PAPC, focusing on the primary biosynthetic routes: the de novo Kennedy pathway and the Lands cycle-mediated remodeling pathway. We present a comprehensive overview of the key enzymes, their kinetics, and regulatory mechanisms. Detailed experimental protocols for the characterization and quantification of PAPC and its enzymatic machinery are provided, alongside a summary of available quantitative data. This guide is intended to serve as a valuable resource for researchers investigating lipid metabolism and its implications in health and disease, as well as for professionals in drug development targeting lipid-modifying enzymes.

Introduction to Phosphatidylcholine and PAPC

Phosphatidylcholines (PCs) are the most abundant class of phospholipids in eukaryotic cell membranes, constituting a major structural component of the lipid bilayer. Beyond their structural role, PCs are involved in numerous cellular processes, including signal transduction and lipoprotein metabolism. The diverse functions of PCs are, in part, attributable to the wide variety of fatty acyl chains that can be esterified at the sn-1 and sn-2 positions of the glycerol backbone.

This compound (PAPC) is a prominent PC species characterized by a saturated palmitic acid (16:0) at the sn-1 position and a polyunsaturated arachidonic acid (20:4) at the sn-2 position. The presence of arachidonic acid, a precursor for eicosanoid signaling molecules, makes PAPC a key player in inflammatory processes. Oxidized derivatives of PAPC are also known to be biologically active and are implicated in various inflammatory diseases. Understanding the synthesis of PAPC is therefore crucial for elucidating its physiological and pathological roles.

The Dual Pathways of PAPC Synthesis

The cellular pool of PAPC is maintained through two interconnected pathways: the de novo synthesis of the phosphatidylcholine backbone via the Kennedy pathway and the specific tailoring of its acyl chain composition through the Lands cycle.

The De Novo Kennedy Pathway: Building the Phosphatidylcholine Scaffold

The Kennedy pathway, first elucidated by Eugene Kennedy, is the primary route for the synthesis of PC from choline.[1][2][3] This pathway provides the foundational diacylglycerol (DAG) and phosphocholine head group that are subsequently modified to form various PC species, including the precursor to PAPC. The key steps are as follows:

-

Choline Phosphorylation: Choline is transported into the cell and phosphorylated by choline kinase (CK) to form phosphocholine.

-

CDP-Choline Formation: CTP:phosphocholine cytidylyltransferase (CCT) catalyzes the reaction of phosphocholine with cytidine triphosphate (CTP) to produce CDP-choline. This is the rate-limiting step in the Kennedy pathway.[3]

-

Phosphocholine Transfer: Finally, choline/ethanolamine phosphotransferase (CEPT1) transfers the phosphocholine group from CDP-choline to a diacylglycerol (DAG) molecule to yield phosphatidylcholine.

The DAG species utilized in this final step can vary, leading to the initial formation of a diverse pool of PC molecules.

The Lands Cycle: Remodeling for Specificity

The specific acyl chain composition of PAPC, with palmitic acid at sn-1 and arachidonic acid at sn-2, is primarily achieved through the remodeling of existing PC molecules in a process known as the Lands cycle.[4][5] This cycle involves the deacylation and subsequent reacylation of phospholipids.

-

Deacylation: A phospholipase A2 (PLA2) enzyme, such as cytosolic PLA2 (cPLA2), hydrolyzes the fatty acyl chain at the sn-2 position of a pre-existing PC molecule (e.g., one containing palmitic acid at sn-1 and another fatty acid at sn-2), releasing a free fatty acid and a lysophosphatidylcholine (LPC), in this case, 1-palmitoyl-lysophosphatidylcholine (16:0-LPC).

-

Reacylation: A lysophosphatidylcholine acyltransferase (LPCAT) then catalyzes the esterification of a new fatty acyl-CoA to the free hydroxyl group at the sn-2 position of the LPC. For the synthesis of PAPC, the enzyme LPCAT3 plays a crucial role by specifically utilizing arachidonoyl-CoA as the acyl donor to reacylated 1-palmitoyl-LPC.[6][7]

The availability of the precursors, 1-palmitoyl-LPC and arachidonoyl-CoA, is therefore critical for the synthesis of PAPC via the Lands cycle.

Key Enzymes and Their Regulation

The synthesis of PAPC is orchestrated by the activities of several key enzymes, each subject to intricate regulatory mechanisms.

Cytosolic Phospholipase A2 (cPLA2)

cPLA2 is responsible for the release of arachidonic acid from membrane phospholipids, making it available for both eicosanoid synthesis and reacylation into other phospholipids like PAPC.[8][9] The activity of cPLA2 is tightly regulated by:

-

Calcium: An increase in intracellular calcium concentration promotes the translocation of cPLA2 from the cytosol to membrane surfaces, where its substrates reside.[1][3][10]

-

Phosphorylation: cPLA2 is activated by phosphorylation, often mediated by mitogen-activated protein kinases (MAPKs).[3][10]

Lysophosphatidylcholine Acyltransferase 3 (LPCAT3)

LPCAT3 is a key enzyme in the Lands cycle that exhibits a preference for polyunsaturated fatty acyl-CoAs, particularly arachidonoyl-CoA, making it central to the synthesis of PAPC.[6][7][11] The regulation of LPCAT3 is a critical control point for PAPC levels.

-

Transcriptional Regulation: The expression of the LPCAT3 gene is regulated by the Liver X Receptor (LXR), a nuclear receptor that plays a pivotal role in cholesterol and fatty acid metabolism.[12][13][14] Activation of LXR leads to increased LPCAT3 expression, thereby promoting the incorporation of polyunsaturated fatty acids into phospholipids.

Signaling Pathways in PAPC Synthesis

The synthesis of PAPC is intricately linked with cellular signaling networks that control lipid metabolism and inflammatory responses.

Regulation of Arachidonic Acid Availability

The release of arachidonic acid by cPLA2 is a critical upstream event for PAPC synthesis. This process is triggered by various stimuli that lead to increased intracellular calcium and activation of kinase cascades.

Caption: Regulation of cPLA2-mediated arachidonic acid release.

LXR-Mediated Regulation of LPCAT3

The Liver X Receptor (LXR) signaling pathway plays a crucial role in maintaining lipid homeostasis, in part by regulating the expression of LPCAT3.

Caption: Transcriptional regulation of LPCAT3 by LXR.

Quantitative Data on PAPC Synthesis

Quantitative data on the synthesis of specific phospholipid species like PAPC are essential for building accurate models of cellular lipid metabolism. Below is a summary of available quantitative parameters.

| Parameter | Value | Organism/Cell Type | Reference |

| LPCAT3 Enzyme Kinetics | |||

| Km for arachidonoyl-CoA | 11.03 ± 0.51 µM | Recombinant human | [2] |

| Vmax | 39.76 ± 1.86 pmol·min-1·U-1 | Recombinant human | [2] |

| Precursor Concentrations | |||

| Palmitoyl-LPC (LPC 16:0) | ~1-100 nM (in vitro effective conc.) | Whole heart perfusion | [15] |

| Arachidonoyl-CoA | Varies by tissue; lower than nonspecific acyl-CoAs in liver and adipose | Human tissues | [16] |

Experimental Protocols

Accurate measurement of PAPC synthesis requires robust experimental procedures. This section details key protocols for lipid extraction, LPCAT activity assays, and mass spectrometric quantification.

Lipid Extraction from Cells and Tissues

A modified Bligh-Dyer method is commonly used for the extraction of total lipids, including PAPC, from biological samples.

Materials:

-

Chloroform

-

Methanol

-

0.9% NaCl solution

-

Phosphate-buffered saline (PBS)

-

Centrifuge

-

Glass vials

-

Nitrogen gas stream

Procedure:

-

Sample Preparation: For cultured cells, wash the cell pellet with ice-cold PBS. For tissues, homogenize a known weight of tissue in a suitable buffer.

-

Solvent Addition: To the sample, add chloroform and methanol in a ratio of 1:2 (v/v) to create a single-phase mixture. For every 1 mL of aqueous sample, use 3.75 mL of the chloroform:methanol mixture.

-

Phase Separation: Add 1.25 mL of chloroform and 1.25 mL of 0.9% NaCl for every 1 mL of the initial aqueous sample. Vortex thoroughly.

-

Centrifugation: Centrifuge the mixture to separate the phases (e.g., 2000 x g for 10 minutes).

-

Lipid Collection: The lower organic phase contains the lipids. Carefully collect this phase into a clean glass vial.

-

Drying: Evaporate the solvent under a stream of nitrogen gas.

-

Storage: Store the dried lipid extract at -80°C until analysis.

Lysophosphatidylcholine Acyltransferase (LPCAT) Activity Assay

This protocol measures the activity of LPCAT enzymes, such as LPCAT3, by quantifying the formation of PC from LPC and a specific acyl-CoA.

Materials:

-

Cell or tissue microsomes (source of LPCAT enzymes)

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 7.4)

-

1-palmitoyl-LPC

-

Arachidonoyl-CoA

-

Radiolabeled arachidonoyl-CoA ([14C]arachidonoyl-CoA) or a suitable internal standard for mass spectrometry

-

Scintillation counter or LC-MS/MS system

-

Thin-layer chromatography (TLC) plates and developing chamber (for radiolabeled assay)

Procedure:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, a defined concentration of 1-palmitoyl-LPC, and the microsomal protein.

-

Initiate Reaction: Start the reaction by adding arachidonoyl-CoA (containing a tracer amount of [14C]arachidonoyl-CoA if using the radioactive method).

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 10-20 minutes), ensuring the reaction is in the linear range.

-

Stop Reaction: Terminate the reaction by adding a chloroform:methanol (2:1, v/v) solution.

-

Lipid Extraction: Perform a lipid extraction as described in section 6.1.

-

Analysis:

-

Radiolabeled Assay: Separate the lipids by TLC using a suitable solvent system (e.g., chloroform:methanol:acetic acid:water). Visualize the PC spot (e.g., with iodine vapor), scrape the corresponding silica, and quantify the radioactivity using a scintillation counter.

-

LC-MS/MS Assay: Resuspend the dried lipid extract in a suitable solvent and analyze by LC-MS/MS to quantify the newly formed PAPC relative to an internal standard.

-

Quantification of PAPC by Mass Spectrometry

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the specific and sensitive quantification of individual lipid species like PAPC.

Materials:

-

LC-MS/MS system with an electrospray ionization (ESI) source

-

C18 or C8 reverse-phase HPLC column

-

Mobile phases (e.g., acetonitrile, isopropanol, water with modifiers like formic acid and ammonium acetate)

-

PAPC standard for quantification

-

Deuterated or 13C-labeled PC internal standard

Procedure:

-

Sample Preparation: Reconstitute the dried lipid extract in the initial mobile phase.

-

Chromatographic Separation: Inject the sample onto the HPLC column and separate the lipids using a gradient elution program.

-

Mass Spectrometric Detection: Operate the mass spectrometer in positive ion mode. Use selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) to detect the specific precursor-to-product ion transition for PAPC (e.g., m/z 782.6 → m/z 184.1 for the phosphocholine headgroup) and the internal standard.

-

Quantification: Generate a standard curve using the PAPC standard. Quantify the amount of PAPC in the sample by comparing its peak area to that of the internal standard and interpolating from the standard curve.

Experimental and Logical Workflows

Workflow for Investigating PAPC Synthesis

Caption: A typical workflow for studying PAPC synthesis.

Conclusion

The synthesis of this compound is a highly specific process that relies on the interplay between the de novo Kennedy pathway and the Lands cycle-mediated remodeling of phospholipids. The key enzyme LPCAT3, with its preference for arachidonoyl-CoA, is a central player in this process, and its activity is under the transcriptional control of the LXR signaling pathway. The availability of arachidonic acid, regulated by cPLA2, provides another critical control point. The detailed experimental protocols and quantitative data presented in this guide offer a solid foundation for researchers and drug development professionals to further investigate the intricate mechanisms of PAPC synthesis and its role in cellular function and disease. Future studies focusing on obtaining more comprehensive quantitative data on cellular lipid concentrations and metabolic fluxes will be invaluable for developing predictive models of PAPC metabolism and for identifying novel therapeutic targets.

References

- 1. The role of calcium and phosphorylation of cytosolic phospholipase A2 in regulating arachidonic acid release in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. balsinde.org [balsinde.org]

- 3. Role of cytosolic phospholipase A2 in arachidonic acid release of rat-liver macrophages: regulation by Ca2+ and phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Role of cytosolic phospholipase A2 in arachidonic acid release of rat-liver macrophages: regulation by Ca2+ and phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Regulation of the specific release of arachidonic acid by cytosolic phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Evaluation of the available cholesterol concentration in the inner leaflet of the plasma membrane of mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

- 8. Flux balance analysis of photoautotrophic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. LXRs link metabolism to inflammation through Abca1-dependent regulation of membrane composition and TLR signaling | eLife [elifesciences.org]

- 10. Regulation of arachidonic acid release and cytosolic phospholipase A2 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. LXRs regulate ER stress and inflammation through dynamic modulation of membrane phospholipid composition - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis of arachidonoyl coenzyme A and docosahexaenoyl coenzyme A in retina - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Liver X receptors in lipid signalling and membrane homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Arachidonoyl-CoA synthetase. Separation from nonspecific acyl-CoA synthetase and distribution in various cells and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of 1-Palmitoyl-2-arachidonoyllecithin in the Architecture and Function of Biological Membranes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Palmitoyl-2-arachidonoyllecithin (PAPC) is a glycerophospholipid that is a constituent of cellular membranes.[1] Comprising a saturated palmitic acid at the sn-1 position and an unsaturated arachidonic acid at the sn-2 position, PAPC's unique structure contributes to the dynamic and functional complexity of lipid bilayers. While PAPC is a fundamental component of the membrane, its oxidized derivatives (OxPAPC) have garnered significant attention for their profound roles in a multitude of cellular signaling pathways, particularly those governing inflammation and endothelial barrier integrity. This technical guide provides a comprehensive overview of the current understanding of PAPC, with a primary focus on the well-documented activities of its oxidized forms. It will delve into the biophysical properties of analogous phospholipids to provide a comparative context, detail the intricate signaling networks modulated by OxPAPC, and present established experimental methodologies for the study of phospholipids.

Introduction to 1-Palmitoyl-2-arachidonoyllecithin (PAPC)

PAPC, chemically known as 1-palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine, is a species of phosphatidylcholine (PC) found within the lipid bilayers of various cell types.[1][2] Its structure, featuring a saturated 16-carbon fatty acid (palmitic acid) and a 20-carbon polyunsaturated fatty acid with four double bonds (arachidonic acid), imparts specific biophysical characteristics to the membrane, influencing its fluidity and the localization and function of membrane-associated proteins.

The susceptibility of the arachidonic acid tail to oxidation gives rise to a heterogeneous mixture of oxidized phospholipids, collectively termed OxPAPC.[3][4] These oxidation products can be broadly categorized into two groups: full-length products, where the arachidonoyl chain remains intact but is modified, and fragmented products, where the acyl chain is truncated.[3][4] These structurally distinct molecules exhibit diverse and often opposing biological activities, highlighting the critical role of lipid oxidation as a modulator of cellular function.[4][5]

Biophysical Properties of Phospholipids

Quantitative biophysical data for pure 1-Palmitoyl-2-arachidonoyllecithin (PAPC) are not extensively documented in the readily available scientific literature. However, the properties of other well-characterized phospholipids can provide a valuable comparative framework for understanding the likely behavior of PAPC in a lipid bilayer. The table below summarizes key biophysical parameters for some common phosphatidylcholines. The presence of the highly unsaturated arachidonic acid in PAPC would be expected to significantly lower its phase transition temperature and increase the area per lipid compared to its fully saturated counterparts like DPPC and DSPC.

| Phospholipid | Abbreviation | Acyl Chains | Main Phase Transition Temperature (Tm) (°C) | Area per Lipid (Ų) (in fluid phase) | Bending Rigidity (κ) (x 10⁻²⁰ J) |

| 1,2-Dipalmitoyl-sn-glycero-3-phosphocholine | DPPC | 16:0/16:0 | 41[6] | ~63 | ~10-20 |

| 1,2-Distearoyl-sn-glycero-3-phosphocholine | DSPC | 18:0/18:0 | 55[7] | ~58 | ~15-25 |

| 1,2-Dioleoyl-sn-glycero-3-phosphocholine | DOPC | 18:1/18:1 | -17[7] | ~72 | ~8-12[8] |

| 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine | POPC | 16:0/18:1 | -2[9] | ~68 | ~9-15 |

| 1-Palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine | PAPC | 16:0/20:4 | Not available | Not available | Not available |

Role in Biological Membranes and Cellular Signaling

While the direct signaling roles of non-oxidized PAPC are not extensively characterized, the bioactivity of its oxidized derivatives is well-established and of significant interest in the context of various physiological and pathological processes, including atherosclerosis, lung injury, and chronic inflammation.[2][10]

Oxidized PAPC (OxPAPC) Signaling Pathways

OxPAPC exerts its effects through a complex network of signaling pathways, often initiated by interaction with pattern recognition receptors such as Toll-like receptors (TLRs) and CD14.[3][11] The biological outcome of OxPAPC exposure is highly dependent on the specific oxidation products present and their concentration.[4]

OxPAPC can act as both a pro- and anti-inflammatory agent. Certain OxPAPC species can inhibit the signaling cascades initiated by bacterial components like lipopolysaccharide (LPS) through TLR2 and TLR4, thereby dampening the inflammatory response.[11] This inhibition is thought to occur upstream of intracellular signaling mediators like IκBα and p38 MAPK.[11] Conversely, other oxidized products can promote inflammation by inducing the expression of pro-inflammatory cytokines and adhesion molecules.[4]

References

- 1. PC(16:0/20:4(5Z,8Z,11Z,14Z)) | C44H80NO8P | CID 10747814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Frontiers | Dooming Phagocyte Responses: Inflammatory Effects of Endogenous Oxidized Phospholipids [frontiersin.org]

- 3. royalsocietypublishing.org [royalsocietypublishing.org]

- 4. Oxidized Phospholipids in Healthy and Diseased Lung Endothelium [mdpi.com]

- 5. Frontiers | Oxidized Phospholipids in Control of Endothelial Barrier Function: Mechanisms and Implication in Lung Injury [frontiersin.org]

- 6. Investigation of Temperature-Induced Phase Transitions in DOPC and DPPC Phospholipid Bilayers Using Temperature-Controlled Scanning Force Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Thermotropic and Barotropic Phase Behavior of Phosphatidylcholine Bilayers | MDPI [mdpi.com]

- 8. Determining the Bending Rigidity of Free-Standing Planar Phospholipid Bilayers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. LIPID MAPS [lipidmaps.org]

- 10. Oxidized-1-palmitoyl-2-arachidonoyl-sn-glycero-3-phosphorylcholine induces vascular endothelial superoxide production: implication of NADPH oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Oxidized Phospholipid Inhibition of Toll-like Receptor (TLR) Signaling Is Restricted to TLR2 and TLR4: ROLES FOR CD14, LPS-BINDING PROTEIN, AND MD2 AS TARGETS FOR SPECIFICITY OF INHIBITION - PMC [pmc.ncbi.nlm.nih.gov]

1-Palmitoyl-2-arachidoyllecithin discovery and historical context

While PAPC is a fundamental structural component of the cell membrane, its biological activity as a signaling molecule is primarily realized upon oxidation.[1] Reactive oxygen species (ROS) can oxidize the polyunsaturated arachidonic acid at the sn-2 position, creating a heterogeneous mixture of molecules collectively known as oxidized PAPC (OxPAPC).[2][3] These oxidized phospholipids are potent signaling mediators that can elicit a wide range of cellular responses, particularly in the vascular endothelium.[4] The effects of OxPAPC are complex and often context-dependent, exhibiting both pro-inflammatory and anti-inflammatory properties.[5][6][7]

Pro-inflammatory and Pro-thrombotic Signaling

Under certain conditions, such as within atherosclerotic lesions, OxPAPC contributes to chronic inflammation and thrombosis.[8] OxPAPC can stimulate endothelial cells to bind monocytes, a critical early step in atherosclerosis.[5][7][9] This is achieved in part by inducing the expression of chemokines like Interleukin-8 (IL-8) and Monocyte Chemoattractant Protein-1 (MCP-1).[7][10]

The signaling cascade involves the activation of multiple kinase pathways, including protein kinase C (PKC), MAP kinases (Erk-1/2, JNK), and Src family kinases.[5][11] Some inflammatory effects of OxPAPC are mediated through Toll-like receptor 2 (TLR2).[12] Furthermore, OxPAPC can induce the production of ROS by activating NADPH oxidase, creating a positive feedback loop that can amplify oxidative stress.[4][6][9][13]

Caption: Pro-inflammatory signaling pathways activated by OxPAPC in endothelial cells.

Anti-inflammatory and Barrier-Protective Signaling

Conversely, OxPAPC can exert potent anti-inflammatory and cytoprotective effects. A key mechanism is its ability to inhibit lipopolysaccharide (LPS)-induced inflammation.[5] OxPAPC can interfere with the recognition of LPS by the TLR4 signaling complex, thereby blocking downstream inflammatory cascades.[10][14]

In the context of vascular barrier function, particularly in the pulmonary endothelium, OxPAPC is protective.[5] It enhances the endothelial barrier by activating small GTPases like Rac and Rap1.[4][5] This leads to the strengthening of adherens junctions and tight junctions, reducing vascular leak.[5] This protective pathway involves the activation of protein kinase A (PKA) and Akt.[4][5]

Furthermore, OxPAPC can induce a lipid mediator switch, stimulating endothelial cells to produce anti-inflammatory molecules like lipoxin A4 (LXA4).[5][14] LXA4 then acts in an autocrine or paracrine manner via its receptor, FPR2/ALX, to promote the resolution of inflammation.[14] OxPAPC also activates the transcription factor Nrf2, a master regulator of the antioxidant response, leading to the upregulation of protective enzymes like heme oxygenase-1.[1][15]

Caption: Anti-inflammatory and barrier-protective pathways modulated by OxPAPC.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Frontiers | Dooming Phagocyte Responses: Inflammatory Effects of Endogenous Oxidized Phospholipids [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Endothelial Cell Regulation by Phospholipid Oxidation Products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Oxidized phospholipids in control of inflammation and endothelial barrier - PMC [pmc.ncbi.nlm.nih.gov]

- 7. hycultbiotech.com [hycultbiotech.com]

- 8. ahajournals.org [ahajournals.org]

- 9. Oxidized-1-palmitoyl-2-arachidonoyl-sn-glycero-3-phosphorylcholine induces vascular endothelial superoxide production: Implication of NADPH oxidase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Signal transduction pathways activated in human pulmonary endothelial cells by OxPAPC, a bioactive component of oxidized lipoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Oxidized phospholipid-induced inflammation is mediated by Toll-like receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Oxidized-1-palmitoyl-2-arachidonoyl-sn-glycero-3-phosphorylcholine induces vascular endothelial superoxide production: implication of NADPH oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Anti-Inflammatory Effects of OxPAPC Involve Endothelial Cell Mediated Generation of LXA4 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Phospholipid oxidation generates potent anti‐inflammatory lipid mediators that mimic structurally related pro‐resolving eicosanoids by activating Nrf2 | EMBO Molecular Medicine [link.springer.com]

An In-depth Technical Guide to the Biochemical Pathways Involving 1-Palmitoyl-2-arachidoyllecithin

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine (PAPC) is a ubiquitous glycerophospholipid found in cellular membranes and lipoproteins. Beyond its structural role, PAPC and its oxidized derivatives (OxPAPC) are increasingly recognized as potent signaling molecules involved in a myriad of physiological and pathophysiological processes. This technical guide provides a comprehensive overview of the biochemical pathways involving PAPC, with a particular focus on its metabolism by phospholipases and the downstream signaling cascades initiated by its byproducts and oxidized forms. This document details the enzymatic conversion of PAPC, its interaction with key cellular receptors, and its role in inflammatory signaling. Quantitative data are presented in structured tables, and detailed experimental protocols for the study of PAPC are provided. Furthermore, signaling pathways and experimental workflows are visualized using DOT language diagrams to facilitate a deeper understanding of the complex roles of this multifaceted phospholipid.

Introduction

1-Palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine (PAPC) is a prominent member of the phosphatidylcholine class of lipids, distinguished by the presence of a saturated palmitic acid at the sn-1 position and an unsaturated arachidonic acid at the sn-2 position of the glycerol backbone. This specific composition makes PAPC a key structural component of cellular membranes, contributing to their fluidity and integrity. However, the presence of the readily oxidizable arachidonic acid moiety also positions PAPC as a precursor to a diverse array of bioactive lipid mediators.

Under conditions of oxidative stress, PAPC can be non-enzymatically or enzymatically oxidized to generate a complex mixture of molecules collectively known as oxidized PAPC (OxPAPC). Both PAPC and OxPAPC are now understood to be critical players in a variety of cellular signaling pathways, particularly those governing inflammation, endothelial barrier function, and atherogenesis. This guide will delve into the core biochemical pathways of PAPC, from its enzymatic processing to the intricate signaling networks it and its derivatives modulate.

Biochemical Pathways of 1-Palmitoyl-2-arachidoyllecithin

The metabolism of PAPC is central to its function as a signaling molecule. The primary enzymatic pathways involve its hydrolysis by phospholipases and its conversion to oxidized derivatives.

Enzymatic Hydrolysis by Phospholipase A2 (PLA2)

Phospholipase A2 (PLA2) enzymes catalyze the hydrolysis of the ester bond at the sn-2 position of glycerophospholipids, releasing a free fatty acid and a lysophospholipid. When acting on PAPC, PLA2 liberates arachidonic acid and 1-palmitoyl-2-lyso-sn-glycero-3-phosphocholine (Lyso-PAPC).

-

Arachidonic Acid Cascade: The released arachidonic acid is a precursor to a vast array of pro-inflammatory and anti-inflammatory eicosanoids, including prostaglandins, leukotrienes, and thromboxanes, through the action of cyclooxygenases (COX) and lipoxygenases (LOX).

-

Lyso-PAPC Signaling: Lyso-PAPC itself is a bioactive molecule that can act as a signaling agent, influencing various cellular processes.

The activity of PLA2 is tightly regulated, and different isoforms of PLA2 exhibit distinct substrate specificities and activation mechanisms. Both cytosolic PLA2 (cPLA2) and secreted PLA2 (sPLA2) can hydrolyze PAPC.

Oxidation to Oxidized PAPC (OxPAPC)

PAPC is highly susceptible to oxidation at its arachidonoyl chain, leading to the formation of a heterogeneous mixture of oxidized phospholipids collectively termed OxPAPC. This oxidation can occur non-enzymatically via reactive oxygen species (ROS) or be catalyzed by enzymes such as lipoxygenases. OxPAPC species can be broadly categorized into full-length and fragmented products.

-

Full-length OxPAPC: These molecules retain the full carbon backbone of the arachidonoyl chain but contain various oxidative modifications such as epoxides, ketones, and hydroxides.

-

Fragmented OxPAPC: These are generated by oxidative cleavage of the arachidonoyl chain, resulting in truncated acyl groups at the sn-2 position.

OxPAPC is a key component of minimally modified low-density lipoprotein (mm-LDL) and is found in atherosclerotic lesions, where it contributes to the inflammatory processes of atherogenesis.

Signaling Pathways

Both the products of PAPC hydrolysis and its oxidized derivatives are potent signaling molecules that interact with a variety of cellular receptors and signaling pathways.

OxPAPC and Toll-Like Receptor (TLR) Signaling

OxPAPC is a well-characterized modulator of the innate immune response through its interaction with Toll-like receptors (TLRs), particularly TLR2 and TLR4. OxPAPC can act as both an agonist and an antagonist of TLR signaling in a context-dependent manner.

-

Antagonism of TLR4: OxPAPC can compete with lipopolysaccharide (LPS) for binding to the TLR4/MD-2 complex, thereby inhibiting LPS-induced pro-inflammatory signaling. This occurs through interactions with the accessory proteins LPS-binding protein (LBP) and CD14.[1]

-

Agonism of TLR4: In other contexts, OxPAPC has been shown to activate TLR4, leading to the production of inflammatory cytokines. This signaling is mediated through the TRIF-dependent pathway.

The balance between the agonistic and antagonistic effects of OxPAPC on TLR signaling is likely influenced by the specific composition of the OxPAPC mixture, the cell type, and the surrounding microenvironment.

Scavenger Receptor-Mediated Signaling

OxPAPC is a ligand for scavenger receptors, including CD36 and Scavenger Receptor B1 (SR-B1). This interaction is crucial for the uptake of oxidized lipoproteins by macrophages, a key event in the formation of foam cells in atherosclerosis.

-

CD36: The binding of specific oxidized phospholipids within OxPAPC to CD36 mediates the recognition and internalization of oxidized LDL.[2][3] This interaction involves specific lysine residues within the extracellular domain of CD36.[4]

-

SR-B1: SR-B1 also recognizes and binds OxPAPC, contributing to the cellular uptake of oxidized lipids.

Other Signaling Pathways

In addition to TLR and scavenger receptor signaling, PAPC and its derivatives are involved in a variety of other signaling cascades:

-

TRPA1 Activation: OxPAPC can directly activate the transient receptor potential ankyrin 1 (TRPA1) ion channel, contributing to inflammatory pain.

-

Kinase Cascades: OxPAPC has been shown to activate several intracellular kinase pathways, including Protein Kinase A (PKA), Protein Kinase C (PKC), and various mitogen-activated protein kinases (MAPKs), such as ERK1/2 and p38.

Quantitative Data

The following tables summarize key quantitative data related to the biochemical pathways of PAPC and OxPAPC.

| Parameter | Value | Cell/System | Reference |

| OxPAPC Activity | |||

| EC50 for TRPA1 activation | 9.5 µg/mL | HEK293 cells | [5] |

| Concentration for TLR2/4 inhibition | Starts at ~30 µM | Macrophages | [5][6] |

| Concentration for gene regulation | 40 µg/mL | Human Aortic Endothelial Cells (HAEC) | [5] |

| Concentration for in vivo inflammation | 30 µg/mL (in pluronic gel) | Murine carotid artery | [6] |

| Phospholipase A2 Kinetics | |||

| Km for sPLA2 (soybean) with DLPC | 0.45 ± 0.05 mM | Mixed micelles | [7] |

| Vmax for sPLA2 (soybean) with DLPC | 1.2 ± 0.1 µmol/min/mg | Mixed micelles | [7] |

| Binding Affinities | |||

| Kd of oxLDL to CD36 | ~22 nM | GST-CD36 fusion protein | [8] |

| Cellular Concentrations | |||

| Platelet Count in Pooled Platelet Concentrates | 240–360 × 10⁹ platelets/unit | Human | [9] |

Note: Specific kinetic and binding data for PAPC are limited in the literature; some data for related phospholipids are provided for context.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of PAPC and its biochemical pathways.

Lipid Extraction from Tissues or Cells

This protocol is adapted from the Bligh and Dyer method for total lipid extraction.

Materials:

-

Chloroform (HPLC grade)

-

Methanol (HPLC grade)

-

0.9% NaCl solution

-

Glass homogenizer

-

Centrifuge

-

Nitrogen gas stream

Procedure:

-

Homogenize 1 g of tissue or 10⁷ cells in a mixture of 1 mL of chloroform and 2 mL of methanol.

-

Add an additional 1 mL of chloroform to the homogenate and vortex for 30 seconds.

-

Add 1 mL of 0.9% NaCl solution and vortex for 30 seconds.

-

Centrifuge the mixture at 1,000 x g for 10 minutes to separate the phases.

-

Carefully collect the lower chloroform phase, which contains the lipids.

-

Dry the lipid extract under a stream of nitrogen gas.

-

Resuspend the dried lipid film in a suitable solvent for downstream analysis (e.g., mass spectrometry).

Phospholipase A2 (PLA2) Activity Assay

This protocol describes a titrimetric assay for PLA2 activity using a phosphatidylcholine emulsion as a substrate.

Materials:

-

Soybean lecithin

-

1.0 M NaCl

-

0.1 M CaCl₂

-

0.02 N NaOH (standardized)

-

pH meter and automatic titrator

-

Sonicator

-

PLA2 enzyme solution

Procedure:

-

Substrate Emulsion Preparation:

-

Weigh 4.0 g of soybean lecithin and add 30 mL of 1.0 M NaCl, 10 mL of 0.1 M CaCl₂, and 100 mL of deionized water.

-

Stir for 30 minutes at 4°C.

-

Sonicate the mixture for 10 minutes at maximum power.

-

Dilute to a final volume of 200 mL with deionized water.

-

-

Assay:

-

Pipette 15 mL of the lecithin emulsion into a reaction vessel maintained at 25°C.

-

Adjust the pH to 8.9 with 0.02 N NaOH.

-

Add the PLA2 enzyme solution to the reaction vessel.

-

Record the volume of 0.02 N NaOH required to maintain the pH at 8.9 over time. The rate of NaOH addition is proportional to the rate of fatty acid release and thus PLA2 activity.

-

Analysis of OxPAPC Effects on TLR4 Signaling

This protocol outlines a method to study the inhibitory effect of OxPAPC on LPS-induced TNF-α production in macrophages.

Materials:

-

THP-1 macrophage cell line

-

RPMI-1640 medium with 10% FBS

-

Phorbol 12-myristate 13-acetate (PMA)

-

Lipopolysaccharide (LPS) from E. coli

-

OxPAPC

-

TNF-α ELISA kit

Procedure:

-

Seed THP-1 monocytes in a 96-well plate and differentiate into macrophages by treating with PMA (100 ng/mL) for 48 hours.

-

Pre-treat the macrophages with varying concentrations of OxPAPC (e.g., 1-50 µg/mL) for 1 hour.

-

Stimulate the cells with LPS (10 ng/mL) for 4 hours.

-

Collect the cell culture supernatant.

-

Measure the concentration of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

Visualizations

The following diagrams illustrate key pathways and workflows described in this guide.

Biochemical Pathways of PAPC

References

- 1. invivogen.com [invivogen.com]

- 2. Identification of a novel family of oxidized phospholipids that serve as ligands for the macrophage scavenger receptor CD36 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Mapping and characterization of the binding site for specific oxidized phospholipids and oxidized low density lipoprotein of scavenger receptor CD36 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pureportal.strath.ac.uk [pureportal.strath.ac.uk]

- 6. Oxidized Phospholipid Inhibition of Toll-like Receptor (TLR) Signaling Is Restricted to TLR2 and TLR4: ROLES FOR CD14, LPS-BINDING PROTEIN, AND MD2 AS TARGETS FOR SPECIFICITY OF INHIBITION - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 8. Mapping and Characterization of the Binding Site for Specific Oxidized Phospholipids and Oxidized Low Density Lipoprotein of Scavenger Receptor CD36 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2 Platelet Concentrates - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of 1-Palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine (PAPC) Oxidation in Cell Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the function of 1-Palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine (PAPC) and its oxidized derivatives (oxPAPC) in cellular signaling. While PAPC is an abundant and structurally important phospholipid in cellular membranes and lipoproteins, it is its oxidation that unleashes a plethora of biologically active molecules with profound and often dichotomous effects on cell signaling, particularly in the realms of inflammation and endothelial cell function.[1][2] This document will serve as a comprehensive resource, detailing the signaling pathways involved, presenting quantitative data from key studies, outlining experimental methodologies, and providing visual representations of the core concepts.

From a Structural Component to a Signaling Modulator: The Oxidation of PAPC

PAPC is a glycerophospholipid containing a saturated palmitic acid (16:0) at the sn-1 position and an unsaturated arachidonic acid (20:4) at the sn-2 position of the glycerol backbone.[2] The polyunsaturated nature of the arachidonoyl residue makes PAPC highly susceptible to oxidation by reactive oxygen species (ROS).[3][4] This oxidation process is not a simple, single event but rather a complex series of reactions that generate a heterogeneous mixture of oxidized phospholipid species, collectively termed oxPAPC.[3]

These oxPAPC species can be broadly categorized into two groups:

-

Full-length oxPAPC: These molecules retain the full carbon chain of the arachidonoyl residue but contain modifications such as the formation of epoxyisoprostanes. A key example is 1-palmitoyl-2-(5,6-epoxyisoprostane E2)-sn-glycero-3-phosphocholine (PEIPC).[5]

-

Fragmented oxPAPC: These result from the oxidative cleavage of the arachidonoyl chain, leading to truncated acyl chains at the sn-2 position with terminal functional groups like aldehydes or carboxylic acids. Examples include 1-palmitoyl-2-(5-oxovaleroyl)-sn-glycero-3-phosphocholine (POVPC) and 1-palmitoyl-2-glutaryl-sn-glycero-3-phosphocholine (PGPC).[3]

It is this complex mixture of oxPAPC molecules, rather than the native PAPC, that functions as a potent signaling modulator, influencing a wide array of cellular processes.[6][7] In experimental settings, non-oxidized PAPC is often used as a negative control and typically exhibits no significant signaling activity.[6]

The Dichotomous Role of oxPAPC in Inflammatory Signaling

OxPAPC is a key player in the regulation of inflammation, exhibiting both pro- and anti-inflammatory properties depending on the specific context, the composition of the oxPAPC mixture, and the responding cell type.

Pro-inflammatory Actions of oxPAPC

OxPAPC can act as a damage-associated molecular pattern (DAMP), signaling cellular stress and initiating inflammatory responses. It has been shown to accumulate at sites of inflammation and in atherosclerotic lesions.[1][8] The pro-inflammatory effects of oxPAPC include:

-

Induction of Pro-inflammatory Cytokines: In some contexts, oxPAPC can weakly induce the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and IL-1β.[1]

-

Monocyte Adhesion: OxPAPC can promote the binding of monocytes to endothelial cells, a critical step in the development of atherosclerosis.[4]

-

Pain Signaling: OxPAPC can contribute to inflammatory pain by activating the TRPA1 nociceptive ion channel.[8]

Anti-inflammatory Actions of oxPAPC

Paradoxically, oxPAPC also possesses potent anti-inflammatory and pro-resolving activities. These effects are often attributed to specific components of the oxPAPC mixture and their ability to interfere with key inflammatory pathways.

-

Inhibition of Toll-Like Receptor (TLR) Signaling: A major anti-inflammatory mechanism of oxPAPC is its ability to inhibit signaling through TLR2 and TLR4.[4] OxPAPC can interfere with the binding of bacterial ligands like lipopolysaccharide (LPS) to the TLR4/MD2/CD14 receptor complex, thereby dampening the downstream inflammatory cascade that leads to the activation of transcription factors like NF-κB.[3][4]

-

Activation of Nrf2: Certain oxPAPC species, particularly those with an epoxycyclopentenone motif, can activate the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2).[9] Nrf2 is a master regulator of the antioxidant response, and its activation leads to the transcription of a battery of cytoprotective genes, thus helping to resolve inflammation and protect against oxidative stress.[9]

-

Generation of Pro-Resolving Mediators: OxPAPC can induce the production of the pro-resolving lipid mediator Lipoxin A4 (LXA4) by endothelial cells. LXA4, in turn, can activate the FPR2/ALX receptor, contributing to the resolution of inflammation.[10]

oxPAPC Signaling in Endothelial Cells

The vascular endothelium is a primary target of oxPAPC, where it elicits a range of signaling events that modulate endothelial barrier function and inflammatory responses.

Regulation of Endothelial Barrier Function

OxPAPC can enhance the integrity of the endothelial barrier, a crucial function for maintaining vascular homeostasis and preventing fluid leakage into tissues. This barrier-protective effect is mediated by:

-

Activation of Small GTPases: OxPAPC activates the small GTPases Rac1 and Rap1.[10] These molecules are key regulators of the actin cytoskeleton. Their activation leads to the remodeling of the cortical actin network and the strengthening of endothelial cell-cell junctions.[10]

-

Downregulation of RhoA Signaling: Concurrently, oxPAPC can suppress the activity of the barrier-disruptive RhoA GTPase signaling pathway.[10]

Modulation of Endothelial Inflammatory Responses

As mentioned earlier, oxPAPC can both promote and inhibit inflammatory responses in endothelial cells. It can induce the expression of adhesion molecules for monocytes but can also block the expression of adhesion molecules for neutrophils.[6] Furthermore, oxPAPC can attenuate the inflammatory activation of endothelial cells induced by stimuli like TNFα in a TLR4-independent manner.[10]

Key Signaling Pathways Activated by oxPAPC

The diverse biological effects of oxPAPC are a consequence of its ability to engage multiple intracellular signaling pathways.

-

Mitogen-Activated Protein Kinase (MAPK) Cascades: OxPAPC activates several MAPK pathways, including the Erk-1,2 and JNK cascades in human pulmonary artery endothelial cells.[6]

-

Protein Kinase A (PKA) and Protein Kinase C (PKC): Both PKA and PKC are activated in response to oxPAPC treatment in endothelial cells.[6][7] Pharmacological inhibition of PKC has been shown to block the activation of the Erk-1,2 pathway upstream of Raf.[6]

-

Tyrosine Kinases: OxPAPC induces transient protein tyrosine phosphorylation.[6] This includes the Src-dependent tyrosine phosphorylation of focal adhesion proteins such as paxillin and FAK, suggesting a role in cell adhesion and cytoskeletal remodeling.[6]

-

Covalent Modification of Proteins: The electrophilic nature of some oxPAPC species, like PEIPC, allows them to form covalent adducts with nucleophilic amino acid residues, particularly cysteine, on target proteins.[5] This covalent binding can alter the function of key signaling proteins, such as the small GTPase H-Ras.[5]

Quantitative Data on oxPAPC Signaling

The following tables summarize quantitative data from various studies investigating the effects of oxPAPC.

Table 1: Concentration-Dependent Effects of oxPAPC on Cell Viability [11]

| Cell Line | oxPAPC Concentration (µg/mL) | Effect on Cell Viability (Relative to Control) |

| BEAS-2B | 40 | Near complete cell death |

| Calu-3 | 160 | Significant cytotoxicity |

| nHBE | 160 | No significant effect on viability |

| ALI-nHBE | 160 | Slight decrease in viability |

Table 2: Effect of oxPAPC on Cytokine Production in Bone Marrow-Derived Dendritic Cells (BMDCs) [9]

| Treatment | Stimulant | IL-6 Production (pg/mL) | IL-12 Production (pg/mL) |

| Control | R837 (5 µg/ml) | ~2500 | ~4000 |

| oxPAPC (40 µg/ml) | R837 (5 µg/ml) | Significantly reduced | Significantly reduced |

| DPPC (40 µg/ml) | R837 (5 µg/ml) | No significant change | No significant change |

Experimental Protocols

This section outlines the general methodologies for key experiments cited in the literature on oxPAPC signaling.

Generation of Oxidized PAPC (oxPAPC)

-

Air Oxidation: A common and straightforward method involves exposing a thin film of dry PAPC to ambient air for a defined period (e.g., 24-72 hours).[9][11] The extent of oxidation can be monitored by a visible color change from white to yellow and confirmed by mass spectrometry.[10][11]

-

Metal-Catalyzed Oxidation: Oxidation can be induced by incubating PAPC with metal ions such as CuSO₄ or FeSO₄.[9] The reaction is typically carried out in a buffer solution for a specific duration.

Cell-Based Signaling Assays

-

Cell Culture and Treatment: Relevant cell types (e.g., human pulmonary artery endothelial cells, bone marrow-derived dendritic cells) are cultured under standard conditions.[6][9] Prior to stimulation, cells are often serum-starved. OxPAPC, resuspended in an appropriate vehicle (e.g., culture medium), is then added to the cells for the desired time and concentration.

-

Cytokine Measurement (ELISA): To quantify the production of cytokines like IL-6 and IL-12, cell culture supernatants are collected after treatment. Enzyme-Linked Immunosorbent Assay (ELISA) is then performed using commercially available kits according to the manufacturer's instructions.[9]

-

Western Blotting for Protein Phosphorylation: To assess the activation of signaling pathways, cell lysates are prepared and subjected to SDS-PAGE. Proteins are then transferred to a membrane and probed with primary antibodies specific for the phosphorylated forms of target proteins (e.g., phospho-Erk, phospho-JNK). Total protein levels are also measured as a loading control.

-

Endothelial Barrier Function Assay: Endothelial cell permeability can be measured in vitro using Transwell inserts. Endothelial cells are grown to confluence on the porous membrane of the insert. The passage of a tracer molecule (e.g., fluorescently labeled dextran) from the upper to the lower chamber is measured over time. An increase in the tracer in the lower chamber indicates increased permeability.

Mass Spectrometry Analysis of oxPAPC

-

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is a powerful technique to characterize the complex mixture of lipid species present in an oxPAPC preparation.[10] This allows for the identification of both full-length and fragmented oxidized phospholipids based on their mass-to-charge ratio.

Visualizing oxPAPC Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows related to oxPAPC function.

References

- 1. Frontiers | Dooming Phagocyte Responses: Inflammatory Effects of Endogenous Oxidized Phospholipids [frontiersin.org]

- 2. caymanchem.com [caymanchem.com]

- 3. royalsocietypublishing.org [royalsocietypublishing.org]

- 4. Oxidized Phospholipid Inhibition of Toll-like Receptor (TLR) Signaling Is Restricted to TLR2 and TLR4: ROLES FOR CD14, LPS-BINDING PROTEIN, AND MD2 AS TARGETS FOR SPECIFICITY OF INHIBITION - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evidence for the importance of OxPAPC interaction with cysteines in regulating endothelial cell function - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Signal transduction pathways activated in human pulmonary endothelial cells by OxPAPC, a bioactive component of oxidized lipoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Signaling pathways involved in OxPAPC-induced pulmonary endothelial barrier protection - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Oxidized Phospholipid OxPAPC Activates TRPA1 and Contributes to Chronic Inflammatory Pain in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Phospholipid oxidation generates potent anti‐inflammatory lipid mediators that mimic structurally related pro‐resolving eicosanoids by activating Nrf2 | EMBO Molecular Medicine [link.springer.com]

- 10. Anti-Inflammatory Effects of OxPAPC Involve Endothelial Cell Mediated Generation of LXA4 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journals.physiology.org [journals.physiology.org]

1-Palmitoyl-2-arachidonoyllecithin: A Comprehensive Technical Guide on its Natural Sources, Abundance, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Palmitoyl-2-arachidonoyllecithin, also known as 1-palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine (PAPC), is a specific molecular species of phosphatidylcholine (PC), a major class of phospholipids that are fundamental components of all biological membranes. This glycerophospholipid contains a saturated palmitic acid (16:0) at the sn-1 position and an unsaturated arachidonic acid (20:4) at the sn-2 position of the glycerol backbone. The unique combination of a saturated and a polyunsaturated fatty acid chain imparts specific biophysical properties to cell membranes, influencing their fluidity, permeability, and the function of embedded proteins. Beyond its structural role, PAPC and its metabolites are increasingly recognized as important signaling molecules, particularly in the context of inflammation and cellular stress. This technical guide provides an in-depth overview of the natural sources, abundance, and biological roles of PAPC, with a focus on quantitative data, experimental methodologies, and relevant signaling pathways.

Natural Sources and Abundance

PAPC is ubiquitously present in the cell membranes of eukaryotes, although its relative abundance varies significantly across different organisms, tissues, and even subcellular compartments. Phosphatidylcholines, as a class, constitute a major fraction of the phospholipids in most eukaryotic membranes, often accounting for over 50% of the total phospholipid content.

Abundance in Mammalian Tissues

Quantitative lipidomic studies have begun to elucidate the specific distribution of PAPC in various mammalian tissues. While comprehensive data across all tissue types is still an active area of research, existing studies indicate that PAPC is a significant component of the phosphatidylcholine fraction in many vital organs.

Table 1: Quantitative Abundance of 1-Palmitoyl-2-arachidonoyllecithin (PAPC) in Selected Mammalian Tissues and Fluids

| Sample Type | Organism | Tissue/Fluid | Concentration/Abundance | Reference |

| Plasma | Human | Plasma | Present, but quantitative levels vary. | [1] |

| Lipoproteins | Human | Very Low-Density Lipoprotein (VLDL) | Detected and quantified. | [2] |

| Low-Density Lipoprotein (LDL) | Detected and quantified. | [2] | ||

| High-Density Lipoprotein (HDL) | Detected and quantified. | [2] | ||

| Blood Cells | Human | Erythrocyte Membrane | Phosphatidylcholines comprise ~30 mol% of total phospholipids. The specific percentage of PAPC within the PC fraction is not detailed in this general study. | [3] |

| Cancer Cells | Human | Multiple Myeloma Cells | Levels of PAPC are reported to be decreased compared to normal plasma cells. | [4] |

Note: This table summarizes available quantitative data. Further research is needed for a more comprehensive understanding of PAPC abundance across a wider range of tissues and organisms.

Abundance in Other Organisms

Information on the specific abundance of PAPC in non-mammalian organisms is less detailed. In plants , phosphatidylcholines are major membrane lipids, but the fatty acid composition can differ significantly from mammals. While palmitic acid is common, arachidonic acid is less prevalent, with linoleic and α-linolenic acids being more typical polyunsaturated fatty acids. However, some studies on plant phosphatidylcholines have identified species containing both palmitic and polyunsaturated fatty acids, suggesting the potential for PAPC or its isomers to be present, albeit likely at lower concentrations than in mammals.[5][6]

Biosynthesis of 1-Palmitoyl-2-arachidonoyllecithin

The synthesis of PAPC occurs through the Kennedy pathway for de novo phosphatidylcholine synthesis, followed by acyl chain remodeling.

The de novo synthesized phosphatidylcholine typically does not have the specific 16:0/20:4 fatty acid combination. Therefore, it undergoes remodeling through the Lands' cycle, where phospholipase A2 removes the fatty acid at the sn-2 position to form lysophosphatidylcholine. Subsequently, lysophosphatidylcholine acyltransferase (LPCAT) specifically incorporates arachidonic acid (from arachidonoyl-CoA) to yield PAPC.

Biological Significance and Signaling Pathways

PAPC is not merely a structural component of cell membranes; it is also a precursor to potent signaling molecules and its oxidation products play a crucial role in inflammatory processes.

Precursor to Lipid Mediators

PAPC can be hydrolyzed by phospholipase A2 to release arachidonic acid from the sn-2 position. This free arachidonic acid is a key precursor for the synthesis of a wide range of eicosanoids, including prostaglandins, thromboxanes, and leukotrienes, which are critical mediators of inflammation, immunity, and hemostasis.

Role in Inflammatory Signaling

While PAPC itself is a stable membrane component, it is susceptible to oxidation, particularly the arachidonic acid chain. Oxidized PAPC (oxPAPC) is a complex mixture of molecules with various modifications to the fatty acid chains. These oxPAPC species are recognized by the immune system and can initiate inflammatory signaling cascades.

One of the key pathways initiated by oxPAPC involves the activation of NADPH oxidase in vascular endothelial cells.[7][8] This leads to the production of superoxide radicals (O₂⁻), contributing to oxidative stress and endothelial dysfunction, which are hallmarks of atherosclerosis and other inflammatory vascular diseases.

Experimental Protocols

The accurate quantification and identification of PAPC in biological samples require sophisticated analytical techniques, primarily based on mass spectrometry.

Lipid Extraction from Biological Samples

A common and effective method for extracting lipids from biological samples is the Folch or Bligh-Dyer method, which uses a chloroform/methanol/water solvent system to partition lipids from other cellular components.

Protocol for Lipid Extraction from Plasma:

-

Sample Preparation: Thaw frozen plasma samples on ice.

-

Solvent Addition: To 100 µL of plasma, add 2 mL of a chloroform:methanol (2:1, v/v) mixture.

-

Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.

-

Phase Separation: Add 400 µL of 0.9% NaCl solution and vortex again for 30 seconds.

-

Centrifugation: Centrifuge the sample at 2,000 x g for 10 minutes at 4°C to separate the phases.

-

Lipid Collection: Carefully collect the lower organic phase (chloroform layer), which contains the lipids, using a glass Pasteur pipette.

-

Drying: Dry the collected lipid extract under a stream of nitrogen gas.

-

Reconstitution: Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol or isopropanol) for subsequent analysis.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the specific and sensitive quantification of individual lipid species like PAPC.

Typical LC-MS/MS Parameters:

-

Liquid Chromatography (LC):

-

Column: A C18 or C8 reversed-phase column is commonly used for separating different lipid species.

-

Mobile Phase: A gradient of solvents, typically involving acetonitrile, isopropanol, and water with additives like formic acid or ammonium formate, is employed to achieve optimal separation.[2]

-

-

Mass Spectrometry (MS):

-

Ionization: Electrospray ionization (ESI) in positive ion mode is typically used for the detection of phosphatidylcholines, as they readily form [M+H]⁺ or [M+Na]⁺ adducts.

-

Detection: Multiple Reaction Monitoring (MRM) is a highly specific and sensitive mode for quantification. The precursor ion for PAPC (m/z 782.6) is selected and fragmented, and a specific product ion (e.g., the phosphocholine headgroup fragment at m/z 184.1) is monitored.

-

Conclusion